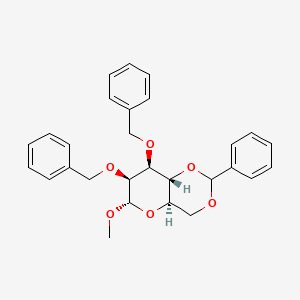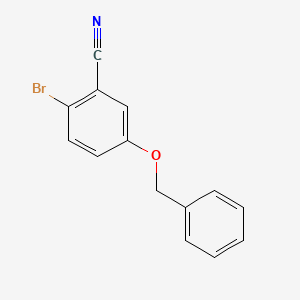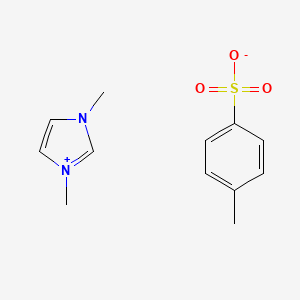
吡啶甲酰胺盐酸盐
概述
描述
Picolinimidamide hydrochloride, also known as pyridine-2-carboximidamide hydrochloride, is a chemical compound with the molecular formula C6H7N3·HCl. It is a white to light yellow powder or crystalline solid that is soluble in water. This compound is primarily used in chemical research and has various applications in organic synthesis and coordination chemistry .
科学研究应用
Picolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions. It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Medicine: It has potential applications in drug development as a scaffold for designing new therapeutic agents. Its ability to form stable complexes with metals makes it a candidate for developing metal-based drugs.
作用机制
Target of Action
Picolinimidamide hydrochloride is primarily used as a ligand in reductive cross-electrophile coupling reactions . These reactions are capable of forming C(sp2)-C(sp3) bonds .
Mode of Action
It is known to participate in reductive cross-electrophile coupling reactions . In these reactions, it likely interacts with electrophiles to facilitate the formation of C(sp2)-C(sp3) bonds .
Biochemical Pathways
Its role in reductive cross-electrophile coupling reactions suggests that it may influence pathways involving the formation of c(sp2)-c(sp3) bonds .
Pharmacokinetics
It is known to be soluble , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of Picolinimidamide hydrochloride’s action are likely related to its role in reductive cross-electrophile coupling reactions . By acting as a ligand in these reactions, it facilitates the formation of C(sp2)-C(sp3) bonds .
Action Environment
The action, efficacy, and stability of Picolinimidamide hydrochloride can be influenced by various environmental factors. For instance, it is known to be hygroscopic and should be stored under an inert atmosphere to prevent moisture absorption . Furthermore, the compound is typically used in reactions carried out under nitrogen , suggesting that the presence of specific gases may also influence its action.
准备方法
Synthetic Routes and Reaction Conditions: Picolinimidamide hydrochloride can be synthesized through the reaction of picolinic acid with ammonium chloride and a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:
- Picolinic acid is reacted with thionyl chloride to form picolinoyl chloride.
- The picolinoyl chloride is then treated with ammonium chloride to yield picolinimidamide hydrochloride.
Industrial Production Methods: Industrial production of picolinimidamide hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in a controlled environment to prevent contamination and degradation .
化学反应分析
Types of Reactions: Picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form picolinic acid.
Reduction: It can be reduced to form picolinamine.
Substitution: It can undergo nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Picolinic acid.
Reduction: Picolinamine.
Substitution: Various substituted picolinimidamides depending on the nucleophile used.
相似化合物的比较
Pyridine-2-carboximidamide: Similar structure but without the hydrochloride group.
Pyrimidine-2-carboximidamide: Contains a pyrimidine ring instead of a pyridine ring.
Pyrazole-2-carboximidamide: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness: Picolinimidamide hydrochloride is unique due to its ability to form stable complexes with a wide range of metal ions. This property makes it valuable in coordination chemistry and catalysis. Additionally, its hydrochloride group enhances its solubility in water, making it more versatile for biological and industrial applications .
属性
IUPAC Name |
pyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-3-1-2-4-9-5;/h1-4H,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHCEDDZKAYPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496598 | |
| Record name | Pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51285-26-8 | |
| Record name | Pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyridine-2-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B1641049.png)







![2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane](/img/structure/B1641088.png)
![1H-Pyrrolo[3,2-b]pyridine, 5-chloro-2-methyl-3-(methylthio)-](/img/structure/B1641090.png)



